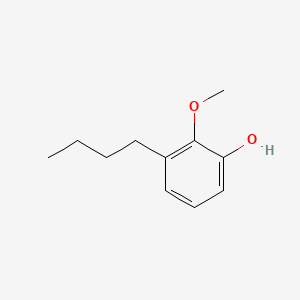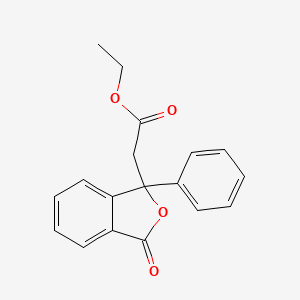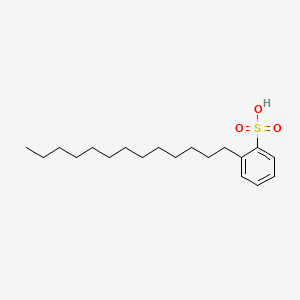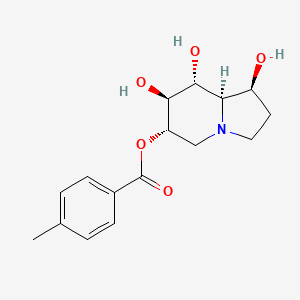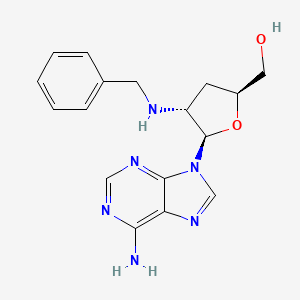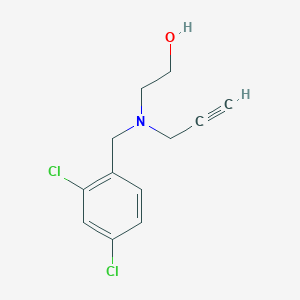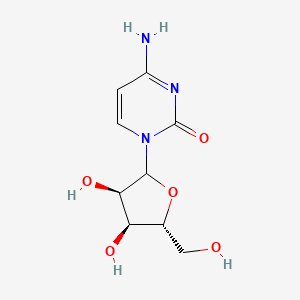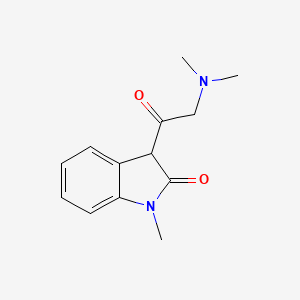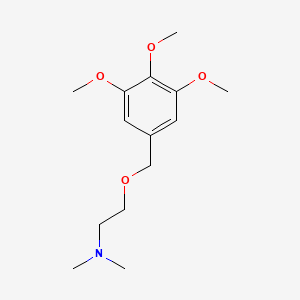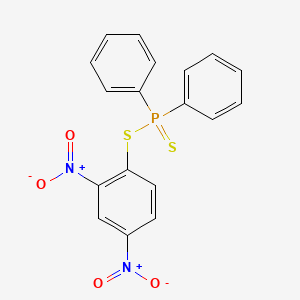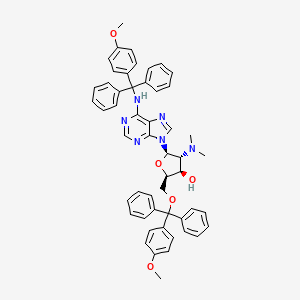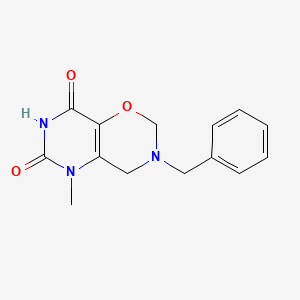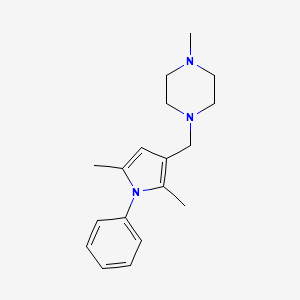
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves the reaction of piperazine with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyrrole group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(methylamino)ethanol
- 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
- 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(methylthio)ethanone
Uniqueness
Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
138222-78-3 |
|---|---|
分子式 |
C18H25N3 |
分子量 |
283.4 g/mol |
IUPAC名 |
1-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H25N3/c1-15-13-17(14-20-11-9-19(3)10-12-20)16(2)21(15)18-7-5-4-6-8-18/h4-8,13H,9-12,14H2,1-3H3 |
InChIキー |
MPMBGJXTJXFPSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CN3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


